2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid
Description
Chemical Identity and Classification
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid (CAS RN 59132-30-8) is a β-carboline derivative characterized by a tetrahydro-pyridoindole core with two carboxylic acid substituents at positions 1 and 3. Its molecular formula is C₁₃H₁₂N₂O₄, with a molecular weight of 260.24 g/mol. The IUPAC name reflects its fused tricyclic structure: a pyridine ring fused to an indole moiety, with partial saturation in the pyridine ring.
Key structural features include:
- A planar indole system (rings A and B) fused to a partially saturated pyridine ring (ring C).
- Two carboxylic acid groups at positions 1 and 3, which confer polarity and influence intermolecular interactions.
- Stereochemical complexity due to multiple chiral centers, though specific stereoisomerism data remain limited in public databases.
The compound is classified as a harmala alkaloid , a subset of β-carbolines distinguished by their monoamine oxidase (MAO) inhibitory activity. Its SMILES notation (C(O)(=O)C1C2=C(C=3C(N2)=CC=CC3)CC(C(O)=O)N1) and InChIKey (ZWMZDKZTZLGVRQ-UHFFFAOYSA-N) provide unambiguous representation of its connectivity.
Historical Context and Discovery
The synthesis of tetrahydro-β-carbolines dates to early 20th-century investigations into plant alkaloids. While the exact discovery timeline of this specific dicarboxylic acid derivative is unclear, its structural kinship to harmala alkaloids suggests origins in mid-20th-century efforts to characterize Peganum harmala and Banisteriopsis caapi constituents.
Modern synthetic routes often employ Pictet-Spengler reactions , condensing tryptophan derivatives with α-keto acids or aldehydes under acidic conditions. For example, the reaction of L-tryptophan with oxaloacetic acid could yield this compound via cyclization and decarboxylation. Advances in chromatography and NMR spectroscopy in the 1980s–1990s enabled precise structural elucidation of such complex alkaloids.
Significance in β-Carboline Chemistry
This compound serves as a critical intermediate in β-carboline biosynthesis and synthetic modifications:
Its dicarboxylic structure uniquely influences physicochemical properties:
Relationship to Harmala Alkaloids
As a harmala alkaloid, this compound shares core features with psychoactive β-carbolines but exhibits distinct functionalization:
The carboxylic acid groups may reduce blood-brain barrier permeability compared to methylated harmala alkaloids, redirecting activity toward peripheral targets. Recent studies highlight its utility in designing neuroprotective agents by combining β-carboline’s MAO affinity with carboxylates’ antioxidant properties.
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-12(17)9-5-7-6-3-1-2-4-8(6)14-10(7)11(15-9)13(18)19/h1-4,9,11,14-15H,5H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMZDKZTZLGVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974570 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59132-30-8 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59132-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido(3,4-b)indole-1,3-dicarboxylic acid, 2,3,4,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059132308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC298850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid can be synthesized through a Pictet-Spengler condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative under acidic conditions. The reaction typically proceeds as follows:
Reactants: l-tryptophan and formaldehyde
Conditions: Acidic environment, often using hydrochloric acid or sulfuric acid as the catalyst
Procedure: The reactants are mixed and heated, leading to the formation of the tetrahydro-b-carboline structure.
Industrial Production Methods
While specific industrial production methods for 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid are not well-documented, the general approach would involve scaling up the Pictet-Spengler reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce more saturated carboline structures .
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its potential effects on the central nervous system. It exhibits properties that may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that it may have neuroprotective effects and could be explored for treating neurodegenerative diseases.
Antioxidant Activity
Studies have shown that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, making it a candidate for further research in aging and chronic disease management.
Anticancer Research
Recent investigations have highlighted the compound's potential in cancer therapy. It has demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Role in Metabolism
As a derivative of beta-carboline compounds, this acid plays a role in metabolic pathways involving tryptophan derivatives. Its influence on metabolic processes suggests potential applications in metabolic disorders and obesity research.
Case Studies
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It also has the potential to interact with enzymes and receptors in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Modifications
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one
- Structure : Replaces the 1,3-dicarboxylic acid groups with a single ketone at position 1.
- Role : Serves as a precursor in rutaecarpine synthesis, highlighting its utility in alkaloid production .
- Key Difference : The absence of carboxylic acids reduces polarity, impacting solubility and reactivity in downstream applications.
RSL3 (Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate)
- Structure : Features chloroacetyl and methoxycarbonylphenyl substituents.
- Activity : Acts as a GPX4 inhibitor (IC₅₀ = 100 nM), inducing ferroptosis .
- Comparison : The addition of chloroacetyl and aryl groups enhances target specificity compared to the parent dicarboxylic acid, which lacks such functionalization .
Carboxylic Acid Derivatives
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid (CAS 6052-68-2)
- Structure : Retains only the 3-carboxylic acid group.
- Applications : Used in life sciences research, with a molecular weight of 216.24 g/mol and moderate water solubility .
1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid
Substituted Derivatives for Drug Development
Several antiproliferative and HDAC-inhibiting derivatives have been synthesized:
Biological Activity
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid (CAS Number: 151564) is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₂N₂O₄
- Molecular Weight : 248.25 g/mol
- CAS Number : 151564
Biological Activity Overview
The biological activity of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid has been explored in various studies. Key findings include:
- Anticancer Properties : Research indicates that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Mechanism of Action : The compound may exert its anticancer effects through multiple pathways including the modulation of apoptosis-related proteins such as p53 and Bax. It has been reported to enhance apoptosis while suppressing anti-apoptotic proteins like Bcl-2 .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.46 | Induction of apoptosis via p53 upregulation |
| A549 | 0.21 | Cell cycle arrest at G2/M phase | |
| HepG2 | 18.7 | Inhibition of carbonic anhydrases | |
| Cytotoxicity | HEK293 | >150 | Non-cytotoxic to non-cancerous cells |
Case Studies
- Study on Apoptosis Induction :
- Cell Cycle Analysis :
Q & A
Q. What are the established synthetic routes for 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid, and how are intermediates characterized?
Synthesis typically involves multi-step procedures starting from indole derivatives or tetrahydro-β-carboline precursors. For example, intermediates like 3-formyl-1H-indole-2-carboxylic acid are reacted with reagents such as 2-thioxo-thiazolidin-4-one under reflux in acetic acid with sodium acetate catalysis. Key steps include purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) and structural validation using , , and IR spectroscopy. Yield optimization often requires iterative adjustments to reaction time and stoichiometry .
Q. How is structural characterization performed for this compound and its derivatives?
Structural confirmation relies on spectroscopic and analytical methods:
- NMR : identifies proton environments (e.g., indole NH at δ 10–12 ppm), while confirms carbonyl carbons (e.g., carboxylic acid at ~170 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., CHNO for the parent compound).
- Elemental analysis : Matches experimental and theoretical C/H/N/O percentages to confirm purity .
Q. What challenges arise in literature searches due to naming inconsistencies for this compound?
The compound has multiple synonyms (e.g., tetrahydro-β-carboline-3-carboxylic acid, NSC 96912) and non-standard IUPAC variants. Researchers must cross-reference CAS numbers (6052-68-2) and use fragment-based search strategies in databases like SciFinder to account for nomenclature discrepancies .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives?
The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) and machine learning to predict optimal conditions. For example, transition-state modeling identifies energy barriers for ring-closure steps, while experimental data iteratively refine computational parameters. This reduces trial-and-error approaches by >50% in reaction development .
Q. What methodologies resolve contradictions in reported biological activity or synthetic yields?
- Comparative analysis : Systematic review of variables (e.g., solvent polarity, temperature) across studies identifies outliers.
- Iterative feedback loops : Experimental results (e.g., low yields in polar aprotic solvents) are fed back into computational models to refine predictions .
Q. How can computational design enhance selectivity in functionalizing the pyridoindole scaffold?
Density functional theory (DFT) predicts regioselectivity for electrophilic substitutions. For example, Fukui indices identify reactive sites on the indole ring, guiding the design of derivatives with modified electronic properties. Molecular docking further prioritizes targets for bioactivity studies .
Q. What interdisciplinary approaches improve scalability for industrial research applications?
- Process engineering : Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing solvent waste.
- Reactor design : Continuous-flow systems enhance heat/mass transfer for exothermic steps like diazepine ring formation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
